molecular formula C12H18N2 B1421881 N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine CAS No. 1701-48-0

N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine

Cat. No. B1421881
CAS RN: 1701-48-0
M. Wt: 190.28 g/mol
InChI Key: JNRVQHYXILJMRE-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine” is a compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds that are part of a large group of natural products known as isoquinoline alkaloids . THIQ-based compounds, both natural and synthetic, have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has been a subject of interest in the scientific community . The reaction was first described by Pictet and Spengler in 1911, where phenylethylamine and dimethoxymethane were reacted in the presence of aqueous HCl at 100 °C to afford THIQ .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine” is based on the THIQ heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community due to its biological potential .

Scientific Research Applications

Synthesis and Characterization

N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine has been utilized in the synthesis and characterization of novel compounds in chemical research. Zhi-we (2014) synthesized a 1,3-Dithiolane compound through a condensation reaction involving N,N-dimethyl [(E)-(2-nitromethylene-1,3-dithiolan-4-yl)] methanamine. The compound's structure was confirmed through NMR and X-ray diffraction analysis (Zhai Zhi-we, 2014).

Involvement in Chemical Reactions

The compound has been involved in various chemical reactions such as transfer hydrogenation reactions. Karabuğa et al. (2015) synthesized a quinazoline-based ligand that, when reacted with RuCl₂ (PPh₃)₃, led to N-heterocyclic ruthenium(II) complexes. These complexes showed excellent conversions in transfer hydrogenation of acetophenone derivatives (Şemistan Karabuğa et al., 2015).

Potential in Therapeutic Applications

The structural features of N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine make it a candidate for modification and use in therapeutic applications. Marco-Contelles (2020) reviewed the advances of tetramethylpyrazine nitrones and quinolylnitrones for stroke treatment, highlighting their potential in neuroprotection and reducing infarct size due to their free radical scavenging capabilities (J. Marco-Contelles, 2020).

Crystal Structure Analysis

The compound is also a subject of study in crystal structure analysis. Vizcaya et al. (2012) reported the crystal structure of a compound closely related to N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine, highlighting its potential as a pharmaceutical agent (Luis A. Vizcaya et al., 2012).

properties

IUPAC Name

N,N-dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13-11/h3-6,11,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRVQHYXILJMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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